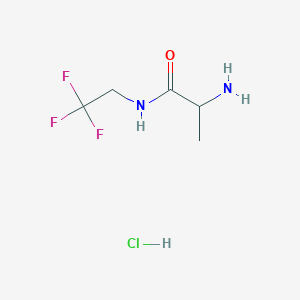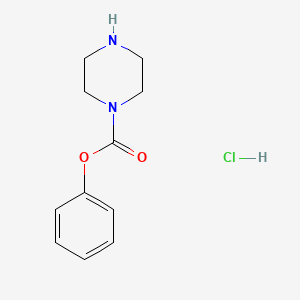
Phenyl piperazine-1-carboxylate hydrochloride
Overview
Description
Phenyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a refractive index of 1.588 and a density of 1.062 g/mL at 25°C .Scientific Research Applications
Synthesis of Piperazine Substituted Quinolones
Phenyl piperazine-1-carboxylate hydrochloride has been utilized in the synthesis of various piperazine substituted quinolones. These compounds have been developed through direct condensation processes and serve as key intermediates for further chemical derivations (Fathalla & Pazdera, 2017).
Biosynthesis and Metabolic Studies
This compound is significant in biosynthesis and metabolic studies. For instance, it has been involved in the biosynthesis and identification of new classes of metabolites, particularly in the context of antidepressant development. These studies often involve complex NMR experiments for structural elucidation (Uldam et al., 2011).
Pharmacological Evaluation
Phenyl piperazine derivatives, including those with a carboxylate hydrochloride group, have been synthesized and evaluated for their potential pharmacological activities, such as antidepressant and antianxiety effects. These evaluations typically include behavioral tests and other bioassays to assess their efficacy (Kumar et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Research has identified piperazine-1-carboxylate hydrochloride derivatives as inhibitors of soluble epoxide hydrolase, a significant target in various disease models. The research typically involves high-throughput screening and lead optimization work (Thalji et al., 2013).
Metabolism Studies
Studies on the metabolism of certain piperazine-1-carboxylate hydrochloride derivatives have been conducted to understand their in vivo and in vitro anticancer activity and toxicity. These studies often involve techniques like high-performance liquid chromatography and mass spectrometry (Jiang et al., 2007).
Antitumor Activity
Some derivatives of this compound have been investigated for their potential antitumor activities, particularly against breast cancer cells. This research often involves synthetic procedures followed by bioassay evaluations (Yurttaş et al., 2014).
Synthesis and Characterization for Biological Evaluation
The compound has been synthesized and characterized for various biological evaluations, including antibacterial and anthelmintic activity. These studies often involve single crystal X-ray diffraction data and other spectroscopic methods (Sanjeevarayappa et al., 2015).
Targeting Agents for Neuroblastoma
Radiolabelled phenylpiperazines, including those with carboxylate hydrochloride, have been evaluated as potential agents for detecting and treating tumors of neural crest origin. This research includes both in vitro pharmacological studies with human neuroblastoma cell lines and in vivo biodistribution measurements (Babich et al., 1996).
Mechanism of Action
While the specific mechanism of action for Phenyl piperazine-1-carboxylate hydrochloride is not provided in the search results, piperazine compounds are generally known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Piperazine-based compounds, including Phenyl piperazine-1-carboxylate hydrochloride, have significant potential in various fields, particularly in the development of antimicrobial polymers . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and the therapeutic class . Future research may focus on exploring these roles further and developing new synthetic methodologies.
properties
IUPAC Name |
phenyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQSCZHCXPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681261-42-7 | |
| Record name | phenyl piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



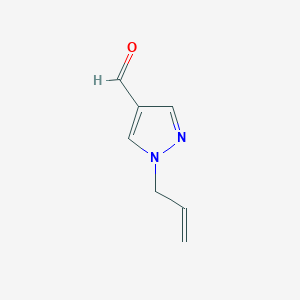
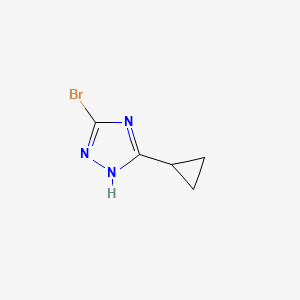


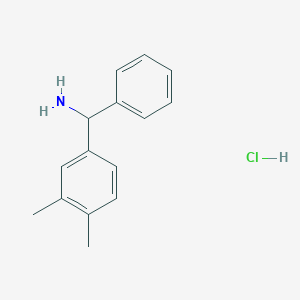
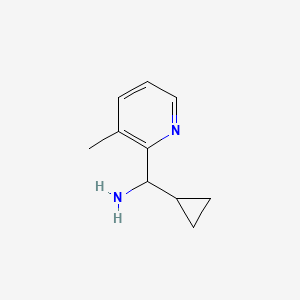
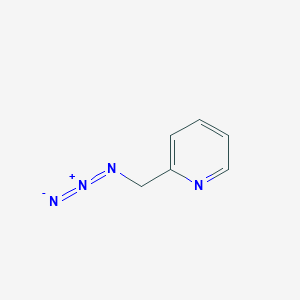
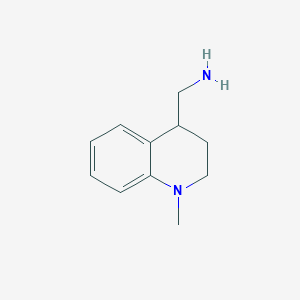

![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
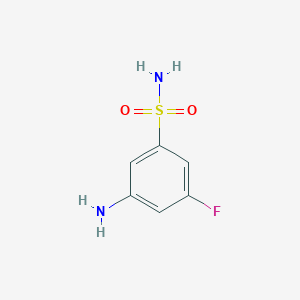
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
